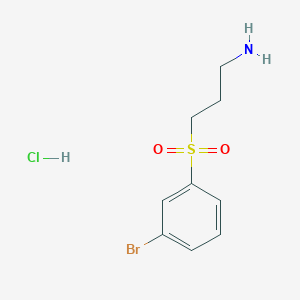

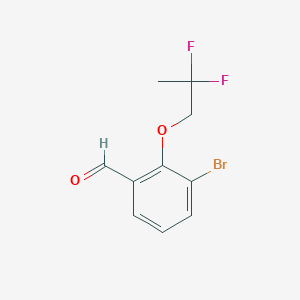

![molecular formula C7H9NaO3 B1412789 Sodium 2-oxaspiro[3.3]heptane-6-carboxylate CAS No. 2095409-78-0](/img/structure/B1412789.png)

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

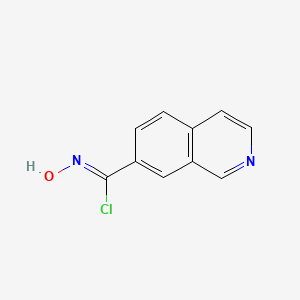

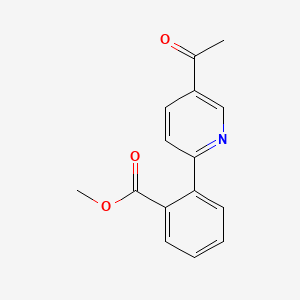

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is a chemical compound with the CAS Number: 2095409-78-0 . It has a molecular weight of 164.14 and its IUPAC name is sodium 2-oxaspiro[3.3]heptane-6-carboxylate .

Molecular Structure Analysis

The InChI code for Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is1S/C7H10O3.Na/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Sodium 2-oxaspiro[3.3]heptane-6-carboxylate is a solid and is described as a white crystalline powder. It has a melting point of 301-306°C. The compound is soluble in water and ethanol.Scientific Research Applications

1. Investigating Metabolic and Biochemical Pathways

- Sodium derivatives have been used to investigate metabolic pathways in organisms. For instance, the study of sodium 2-[5-(4-chlorophenyl)pentyl]-oxirane-2-carboxylate (POCA) in isolated rat-liver cells revealed its impact on lipid metabolism. POCA was found to decrease lipogenesis, inhibit the oxidation of added oleate, and interfere with de novo synthesis of cholesterol and fatty acids (Vaartjes, de Haas, & Haagsman, 1986).

2. Exploring Mechanisms of Drug Action and Toxicity

- Sodium derivatives are also employed to explore the mechanisms of drug action and toxicity. For instance, sodium metabisulfite (Na2S2O5) has been studied for its prooxidant effects on liver and kidney tissues in rats, providing insights into the oxidative stress induced by sulfites and potential protective mechanisms against such damage (Elmas et al., 2005).

3. Studying Effects on Biological Systems

- Research on sodium derivatives extends to understanding their effects on various biological systems. For example, the long-term administration of salicylate has been investigated for its paradoxical enhancement of active cochlear mechanics, shedding light on the potential mechanisms underlying aspirin-induced tinnitus and hearing loss (Huang et al., 2005).

4. Therapeutic Potential and Drug Development

- The exploration of sodium derivatives in drug development is a significant application. Studies on the synthesis and biological evaluation of new compounds, such as 1beta-methylcarbapenems with sodium-containing groups, contribute to the development of drugs with potent antibacterial activity and favorable pharmacokinetic properties (Kanno et al., 1999).

properties

IUPAC Name |

sodium;2-oxaspiro[3.3]heptane-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3.Na/c8-6(9)5-1-7(2-5)3-10-4-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCARXUNPYMJORB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12COC2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

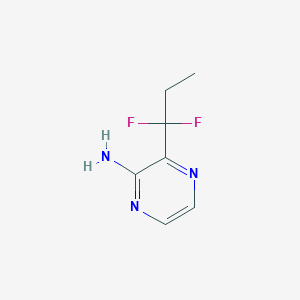

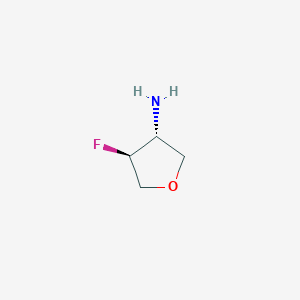

![4-[6-(4-Methoxy-phenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412725.png)